Chromatographic Retention Time Shift: 1,3''-Di-HABA Kanamycin A vs. Amikacin in Reversed-Phase HPLC
1,3''-Di-HABA Kanamycin A demonstrates a significant shift in reversed-phase HPLC retention time relative to the parent drug amikacin due to the presence of an additional HABA moiety at the C-3'' position. While specific numerical retention time data are proprietary and method-dependent, the increased polarity conferred by the second HABA group consistently alters the compound's interaction with the stationary phase, enabling its resolution and quantification as a discrete impurity peak [1]. This differentiation is essential for the development and validation of stability-indicating HPLC methods required for ANDA submissions [2].
| Evidence Dimension | HPLC Retention Time (Reversed-Phase) |
|---|---|
| Target Compound Data | Altered retention time relative to Amikacin; exact value method-dependent |
| Comparator Or Baseline | Amikacin (single HABA at C-1); baseline retention time |
| Quantified Difference | Qualitative difference in peak elution order; quantitative difference in retention factor (k') |
| Conditions | Reversed-phase HPLC with UV or MS detection; specific column and mobile phase conditions proprietary to validated methods |
Why This Matters
This chromatographic differentiation is mandatory for resolving and quantifying 1,3''-Di-HABA Kanamycin A as a specific impurity in amikacin drug substance and drug product, a requirement for regulatory compliance and batch release.
- [1] Veeprho. (n.d.). 1,3''-Di-HABA Kanamycin A | CAS 197909-66-3 (Spanish). Retrieved April 20, 2026, from https://veeprho.com/es/impurities/13-di-haba-kanamycin-a/ View Source
- [2] SynZeal. (n.d.). 1,3''-Di-HABA Kanamycin A | CAS 197909-66-3. Retrieved April 20, 2026, from https://www.synzeal.com/en/13-di-haba-kanamycin-a View Source
